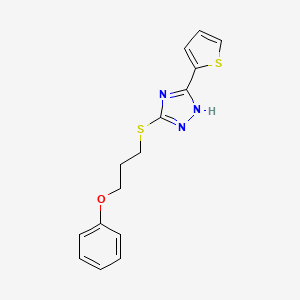
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action may vary depending on the specific application of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. However, the specific effects may vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, this compound may have limitations in terms of its solubility and toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Direcciones Futuras
There are many potential directions for future research on 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole. One area of interest is its potential use as a new drug candidate for the treatment of various diseases. Further studies can be conducted to investigate its efficacy and safety in animal models and clinical trials. In addition, the mechanism of action of this compound can be further elucidated to better understand its biological activities. Furthermore, modifications to the chemical structure of this compound can be made to improve its potency and selectivity. Overall, the potential applications of this compound in scientific research are vast and warrant further investigation.
Métodos De Síntesis
The synthesis of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole involves the reaction of 2-(3-phenoxypropylthio)thiophene with sodium azide in the presence of copper(I) iodide. The reaction yields the desired compound with a high yield and purity. This method has been reported in the literature and has been used by many researchers to synthesize this compound.
Aplicaciones Científicas De Investigación
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a herbicide and insecticide. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-2-6-12(7-3-1)19-9-5-11-21-15-16-14(17-18-15)13-8-4-10-20-13/h1-4,6-8,10H,5,9,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRCMGXYPWOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NNC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
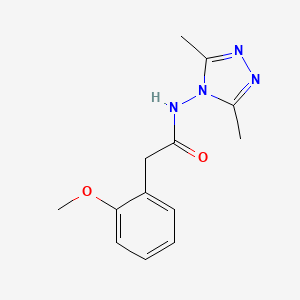
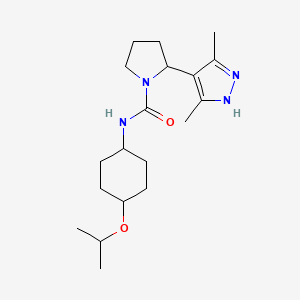


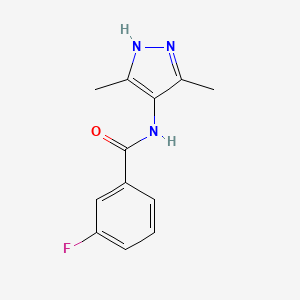
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
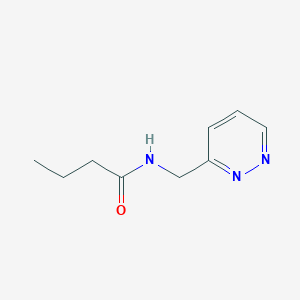
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)